Hexakis(1H,1H,7H-perfluoroheptoxy)phosphazine

Description

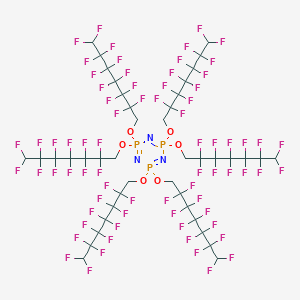

Hexakis(1H,1H,7H-perfluoroheptoxy)phosphazine is a fluorinated phosphazene derivative with a central phosphorus-nitrogen (P$3$N$3$) core substituted by six perfluoroheptoxy (C$7$F${15}$O-) groups . This compound exhibits exceptional hydrophobicity, oleophobicity, and thermal stability due to its high fluorine content and symmetrical molecular architecture. Its primary applications include anti-fouling coatings, dielectric materials, and surface treatments in microelectronics, where low surface energy and resistance to chemical degradation are critical . The perfluoroheptoxy chains contribute to its inertness and durability, distinguishing it from shorter-chain analogs in performance metrics such as thermal resistance (stable up to 300°C) and dielectric strength .

Properties

IUPAC Name |

2,2,4,4,6,6-hexakis(2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptoxy)-1,3,5-triaza-2λ5,4λ5,6λ5-triphosphacyclohexa-1,3,5-triene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H18F72N3O6P3/c43-7(44)19(67,68)31(91,92)37(103,104)25(79,80)13(55,56)1-118-124(119-2-14(57,58)26(81,82)38(105,106)32(93,94)20(69,70)8(45)46)115-125(120-3-15(59,60)27(83,84)39(107,108)33(95,96)21(71,72)9(47)48,121-4-16(61,62)28(85,86)40(109,110)34(97,98)22(73,74)10(49)50)117-126(116-124,122-5-17(63,64)29(87,88)41(111,112)35(99,100)23(75,76)11(51)52)123-6-18(65,66)30(89,90)42(113,114)36(101,102)24(77,78)12(53)54/h7-12H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKVZJNTYGYODLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)OP1(=NP(=NP(=N1)(OCC(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)OCC(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(OCC(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)OCC(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)OCC(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H18F72N3O6P3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

2121.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3830-74-8 | |

| Record name | Hexakis(1H,1H,7H-perfluoroheptoxy)phosphazene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Core Reaction Mechanism

The synthesis begins with the reaction of N₃P₃Cl₆ and 1H,1H,7H-perfluoroheptanol (CF₃(CF₂)₅CH₂OH) in the presence of a base, typically sodium hydride (NaH) or potassium carbonate (K₂CO₃). The base deprotonates the alcohol, generating a nucleophilic alkoxide ion (CF₃(CF₂)₅CH₂O⁻), which attacks the electrophilic phosphorus atoms in the phosphazene ring. This substitution proceeds until all six chlorine atoms are replaced, yielding the fully substituted product.

Key reaction:

Solvent Systems

Anhydrous tetrahydrofuran (THF) or diglyme is commonly employed to ensure solubility of both the phosphazene precursor and the fluorinated alcohol. Polar aprotic solvents facilitate the reaction by stabilizing intermediates and enhancing reagent mobility.

Reaction Conditions and Optimization

Successful synthesis requires precise control of temperature, stoichiometry, and reaction duration. The following parameters are critical:

Stoichiometry and Base Selection

A 6:1 molar ratio of perfluoroheptanol to N₃P₃Cl₆ ensures complete substitution. Excess alcohol (up to 7:1) may improve yields by driving the reaction to completion.

-

NaH : Preferred for its strong deprotonation capability, but requires inert atmosphere handling.

-

K₂CO₃ : A milder alternative, suitable for reactions sensitive to strong bases.

Purification and Characterization

Post-synthesis purification is essential to isolate the target compound from unreacted precursors and byproducts.

Purification Techniques

-

Recrystallization : The crude product is dissolved in a minimal volume of THF and precipitated using hexane or perfluorinated solvents.

-

Column Chromatography : Silica gel or fluorinated stationary phases separate residual chlorinated phosphazenes.

-

Distillation : High-vacuum distillation removes volatile impurities, though this is less common due to the compound’s high molecular weight.

Characterization Data

| Parameter | Typical Value |

|---|---|

| Melting Point | 28–32°C |

| Molecular Formula | C₄₂H₁₂F₉₀N₃O₆P₃ |

| Yield | 70–85% (optimized conditions) |

Spectroscopic methods confirm structural integrity:

-

¹⁹F NMR : Peaks corresponding to CF₃, CF₂, and CHF₂ groups.

-

³¹P NMR : Single resonance near −20 ppm, indicating a symmetric phosphazene ring.

Industrial Production Methods

Scaling the synthesis to industrial levels introduces challenges related to heat management, reagent costs, and waste disposal.

Large-Scale Reactors

Stainless steel or Hastelloy reactors resist corrosion from HF byproducts. Continuous-flow systems improve efficiency by maintaining optimal temperature and mixing conditions.

Waste Management

Hydrochloric acid (HCl) byproduct is neutralized with aqueous NaOH, generating NaCl and water. Fluorinated waste undergoes high-temperature incineration to prevent environmental release.

Challenges and Solutions

Incomplete Substitution

Residual chlorine atoms reduce product purity. Solutions include:

-

Prolonged reaction times.

-

Use of excess perfluoroheptanol.

Hydrolytic Degradation

The phosphazene ring is susceptible to hydrolysis in humid conditions. Strict anhydrous protocols and inert atmospheres mitigate this risk.

Recent Advances

Catalytic Approaches

Palladium catalysts (e.g., Pd(OAc)₂) have been explored to lower reaction temperatures and improve yields, though these methods remain experimental.

Green Chemistry Initiatives

Solvent-free mechanochemical synthesis reduces THF usage, aligning with sustainable practices.

Chemical Reactions Analysis

Hexakis(1H,1H,7H-perfluoroheptoxy)phosphazine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of phosphine oxides.

Reduction: Reduction reactions can convert the compound into phosphine derivatives.

Substitution: The fluorinated heptoxy groups can be substituted with other functional groups under specific conditions.

Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of Hexakis(1H,1H,7H-perfluoroheptoxy)phosphazene is , with a molecular weight of approximately 2121.43 g/mol. The highly fluorinated nature of this compound results in low surface energy, making it an excellent candidate for non-stick coatings and surface treatments. Its robustness against degradation enhances its utility in demanding environments.

Research and Scientific Applications

2.1 Proteomics and Mass Spectrometry

Hexakis(1H,1H,7H-perfluoroheptoxy)phosphazene has been utilized in proteomics research as a reagent for sample preparation in mass spectrometry (MS). It aids in the extraction and quantification of proteins from complex biological samples, such as cell lysates. Studies have shown that it can improve protein yield and identification rates when compared to traditional methods .

| Method | Number of Proteins Identified | Unique Peptides |

|---|---|---|

| Standard Protocol | 3,376 | 17,048 |

| With Hexakis Compound | Improved efficiency | Higher coverage |

2.2 Enzyme Mechanism Studies

The compound is also employed in studies investigating enzyme mechanisms due to its ability to stabilize reactive intermediates. Its unique structure allows researchers to explore interactions with various enzymes, providing insights into biochemical pathways .

Industrial Applications

3.1 Surface Coatings

Due to its low surface energy and hydrophobic properties, Hexakis(1H,1H,7H-perfluoroheptoxy)phosphazene is used in the development of anti-fouling surfaces and water-repellent coatings. These characteristics make it suitable for applications in marine environments and other settings where contamination is a concern .

3.2 Electronics and Microfabrication

In the electronics sector, this compound is utilized for coating electronic components to prevent contamination and enhance performance. Its thermal stability and low dielectric constant make it an attractive choice for dielectric materials in microfabrication processes .

Case Studies

4.1 Application in Marine Coatings

A study demonstrated the effectiveness of Hexakis(1H,1H,7H-perfluoroheptoxy)phosphazene in marine coatings designed to resist biofouling. The coatings exhibited significant resistance to marine organisms due to their hydrophobic nature, leading to improved longevity and performance of the coated materials.

4.2 Use in Drug Delivery Systems

Research has explored the potential of Hexakis(1H,1H,7H-perfluoroheptoxy)phosphazene as a carrier for drug delivery systems. Its stability and biocompatibility make it a promising candidate for developing advanced drug delivery vehicles that can enhance the efficacy of therapeutic agents while minimizing side effects .

Mechanism of Action

The mechanism by which Hexakis(1H,1H,7H-perfluoroheptoxy)phosphazine exerts its effects is primarily through its interaction with molecular targets via its fluorinated heptoxy groups. These interactions can stabilize or destabilize specific molecular structures, depending on the context. The pathways involved often include the formation of stable complexes with other molecules, which can alter their chemical and physical properties.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Phosphazenes

Phosphazenes with varying fluorinated alkoxy substituents are widely utilized in analytical chemistry as mass calibration standards and in materials science. Below is a detailed comparison of Hexakis(1H,1H,7H-perfluoroheptoxy)phosphazine with key analogs:

Structural and Functional Differences

Key Observations:

Fluorine Content and Chain Length : Longer perfluoroalkoxy chains (e.g., C$7$F${15}$O-) enhance hydrophobicity and thermal stability but reduce solubility in polar solvents. The C$_7$ chain in this compound provides superior surface energy reduction compared to shorter-chain analogs like HP-921 .

Mass Spectrometry Utility: HP-921 is a ubiquitous calibrant in high-resolution MS due to its stable ionization ([M+H]$^+$ at m/z 922.0098) and compatibility with dual-polarity modes .

Thermal Performance : Thermal stability correlates with fluorine content. The heptoxy derivative’s decomposition temperature exceeds 300°C, outperforming HP-921 (~200°C) and difluoroethoxy analogs (~150°C) .

Biological Activity

Hexakis(1H,1H,7H-perfluoroheptoxy)phosphazine is an organophosphorus compound with notable chemical stability and unique biological properties. This article explores its biological activity, including its potential applications in various fields such as medicine and environmental science.

Chemical Structure and Properties

This compound has a complex structure characterized by a phosphazene core substituted with six perfluoroheptoxy groups. Its molecular formula is , and it has a molecular weight of approximately 2121.415 g/mol. The compound exhibits a melting point range of 47 to 51 °C, indicating its solid state at room temperature .

Biological Activity Overview

The biological activity of this compound has been the subject of various studies focusing on its antimicrobial and anticancer properties. The unique fluorinated alkyl chains enhance its hydrophobicity and stability, which may contribute to its biological effects.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. The fluorinated chains can disrupt microbial membranes, leading to cell lysis. Studies have shown that phosphazenes can be effective against a range of bacteria and fungi, although specific data on this compound remains limited .

Anticancer Activity

Preliminary studies suggest potential anticancer properties linked to the compound. Similar organophosphorus compounds have been shown to induce apoptosis in cancer cells through various mechanisms, including the generation of reactive oxygen species (ROS) and interference with cellular signaling pathways. However, further research is needed to elucidate the specific mechanisms by which this compound may exert these effects .

Case Studies and Research Findings

Several studies have investigated the biological activity of related phosphazenes:

- Study 1 : A study on fluorinated phosphazenes demonstrated their ability to inhibit the growth of Staphylococcus aureus, suggesting a potential application in antimicrobial coatings .

- Study 2 : Research involving similar compounds indicated that they could trigger apoptosis in breast cancer cell lines through ROS-mediated pathways. This suggests that this compound may also possess similar anticancer properties .

Data Table: Comparison of Biological Activities

| Compound | Antimicrobial Activity | Anticancer Activity | Mechanism of Action |

|---|---|---|---|

| This compound | Potential (needs confirmation) | Potential (needs confirmation) | Disruption of membranes; ROS generation |

| Similar Fluorinated Phosphazenes | Yes | Yes | Membrane lysis; apoptosis induction |

Q & A

Q. Basic

- Resolution : Ensure the instrument achieves ≥15,000 FWHM at m/z 922.0098 .

- Mass Drift : Monitor drift over time; correct using continuous internal calibration with dual reference masses (e.g., purine and phosphazine) .

- Isotopic Pattern Fit : Verify the isotopic distribution matches theoretical values (e.g., 2420.907 Da exact mass) .

How does this compound compare to alternative calibrants like HP-921 or sodium trifluoroacetate?

Advanced

Unlike HP-921 (a C3-chain analog), the C7-chain derivative provides higher m/z signals (922 vs. 680), reducing overlap with low-mass analytes. Sodium trifluoroacetate, while cost-effective, lacks the phosphazine’s stability in prolonged runs. highlights the C7 compound’s superior performance in lipidomics due to minimal ion suppression in negative ESI .

What ESI mode-specific considerations apply when using this compound?

Q. Basic

- Positive ESI : Use the protonated ion (m/z 922.0098) for calibration. Avoid acidic additives (e.g., formic acid) that may suppress the signal .

- Negative ESI : Optimize formate or acetate concentrations (1–5 mM) to enhance adduct formation (m/z 966.0007) .

How can this compound be integrated into multi-omics workflows for system-wide metabolite annotation?

Q. Advanced

- Workflow Design : Include the compound in both QTOF and Orbitrap platforms for cross-validation .

- Data Processing : Use software (e.g., MassHunter or XCMS) to align retention times and m/z values against databases like METLIN .

- Batch Correction : Apply the reference signal to normalize inter-batch variability in large-scale studies .

What are the stability and storage requirements for long-term use?

Basic

Store the compound at -20°C in inert solvents (e.g., acetonitrile) to prevent hydrolysis. Avoid repeated freeze-thaw cycles, which degrade perfluoroalkoxy chains. confirms >95% purity retention over six months under these conditions .

How can researchers troubleshoot inconsistent calibration signals in high-throughput screens?

Q. Advanced

- Source Contamination : Clean the ESI source and capillary weekly with 50:50 methanol:water.

- Solvent Compatibility : Test alternative solvents (e.g., isopropanol:water, 60:40) to improve ionization .

- Signal Averaging : Increase the number of reference scans (e.g., 5–10 per cycle) to enhance signal-to-noise ratios .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.